4-(Propan-2-ylsulfonyl)phenol

Description

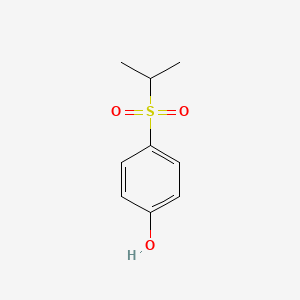

4-(Propan-2-ylsulfonyl)phenol is a phenolic compound featuring a propan-2-ylsulfonyl (-SO₂-C₃H₇) substituent at the para position of the phenol ring. This functional group confers unique physicochemical properties, including enhanced acidity compared to unsubstituted phenol due to the electron-withdrawing nature of the sulfonyl group.

Key inferred properties:

Properties

IUPAC Name |

4-propan-2-ylsulfonylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3S/c1-7(2)13(11,12)9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPEFHWAPVJSBBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(Propan-2-ylsulfonyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a suitable aryl halide with a sulfonylating agent. For instance, the reaction of 4-chlorophenol with isopropylsulfonyl chloride in the presence of a base like sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonylation reactions under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the choice of solvent, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(Propan-2-ylsulfonyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products Formed

Oxidation: Quinones and related compounds.

Reduction: Sulfides and related derivatives.

Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(Propan-2-ylsulfonyl)phenol has diverse applications in scientific research:

Chemistry: It serves as a versatile scaffold for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein interactions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Propan-2-ylsulfonyl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, affecting their structure and function. The sulfonyl group can participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Propan-2-ylsulfonyl)phenol with structurally or functionally related phenolic derivatives, including sulfonyl-, sulfanyl-, and hydroxyl-substituted aromatics, as well as phenol esters. Data are synthesized from the provided evidence and chemical principles.

Key Findings:

Acidity: The sulfonyl group in this compound significantly lowers its pKa compared to sulfanyl analogs (e.g., [4-(propan-2-ylsulfanyl)phenyl]methanol) and Bisphenol A. This property makes it a stronger acid, useful in catalysis or ion-exchange resins.

Reactivity: Sulfonyl chlorides (e.g., (4-Propan-2-ylphenyl)methanesulfonyl chloride ) are more reactive than sulfonyl phenols due to the chloride leaving group, enabling nucleophilic substitutions.

Applications: Bisphenol A dominates industrial polymer production, whereas sulfonyl-substituted phenols are niche intermediates for specialty polymers or pharmaceuticals. Phenol esters (e.g., Acetovanillin ) are prone to hydrolysis, limiting their stability in aqueous environments compared to sulfonyl derivatives.

Solubility :

- Sulfonyl groups enhance water solubility relative to sulfanyl or alkyl substituents, which may improve bioavailability in drug design.

Biological Activity

4-(Propan-2-ylsulfonyl)phenol, also known as 4-(isopropylsulfonyl)phenol, is a compound of increasing interest in pharmacological and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for various enzymes, suggesting its potential role in modulating biochemical pathways relevant to diseases.

- Antimicrobial Properties : Preliminary investigations suggest that it may possess antimicrobial activity, making it a candidate for further exploration in the development of new antimicrobial agents.

- Anticancer Effects : There is emerging evidence indicating that this compound may exhibit anticancer properties, although more detailed studies are required to elucidate its efficacy and mechanisms in cancer cell lines.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl group enhances the compound's binding affinity, allowing it to modulate enzyme activity effectively. This interaction can lead to alterations in metabolic pathways associated with disease progression .

Enzyme Inhibition Studies

A series of studies have focused on the enzyme inhibition capabilities of this compound. For instance, it has been tested against various enzymes involved in metabolic processes. The results indicated a significant reduction in enzyme activity at certain concentrations, suggesting potential therapeutic applications in diseases where these enzymes play a critical role.

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| Cyclic AMP phosphodiesterase | 12 | Inhibition of cyclic nucleotide metabolism |

| Aldose reductase | 8 | Potential diabetic complications modulation |

Antimicrobial Activity

In vitro studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values varied depending on the strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings support the compound's potential as a scaffold for developing new antimicrobial agents.

Anticancer Research

Recent studies have explored the effects of this compound on cancer cell lines. Preliminary results indicate that it may induce apoptosis in breast cancer cells through the activation of specific apoptotic pathways.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.